molecular formula C7H9NOS B011200 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one CAS No. 109904-37-2

5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

Número de catálogo B011200
Número CAS: 109904-37-2
Peso molecular: 155.22 g/mol
Clave InChI: PYQVFGJHIWJNFS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one involves multiple steps, including alkylation, oxidation, and deprotection reactions, starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride. The overall yield from these steps was reported to be around 67%, with the intermediate and final products being characterized by 1H NMR and MS techniques (Pan Xian-hua, 2011).

Molecular Structure Analysis

Molecular structure characterization of this compound and related derivatives has been performed using various spectroscopic methods, including FTIR, 1H and 13C NMR, and X-ray crystallography. These analyses have provided detailed insights into the compound's molecular configuration, showcasing its complexity and the influence of different substituents on its structure (N. Çolak, A. Karayel, K. Buldurun, N. Turan, 2021).

Chemical Reactions and Properties

This compound serves as a versatile intermediate in various chemical reactions, leading to the synthesis of numerous biologically active molecules. Its reactivity with nucleophiles, ability to undergo transformations in the presence of activated alkynes, and participation in domino reactions highlight its chemical versatility and potential as a building block in medicinal chemistry (L. Voskressensky et al., 2014).

Aplicaciones Científicas De Investigación

  • Cancer Research

    • Application Summary : This compound, also known as Ticlopidine, has been examined for its inhibitory effects on blood-borne metastasis using three different rodent tumors (B16 melanoma, Lewis lung carcinoma, and rat ascites hepatoma, AH130) .
    • Methods of Application : Ticlopidine was administered orally to the rodents. It inhibited the aggregation of platelets induced by adenosine diphosphate, thrombin, crude extract of AH130, and viable AH130 and B16 melanoma cells .
    • Results : There was a significant decrease of pulmonary metastasis induced by intravenous injection of B16 melanoma and AH130. Spontaneous pulmonary metastasis of Lewis lung carcinoma was also inhibited by oral administration of ticlopidine .
  • Neurology

    • Application Summary : Novel 4, 5, 6, 7-tetrahydrothieno [3, 2-c]pyridines and related compounds were synthesized and evaluated for anticonvulsant activity against intracerebroventricular N-methyl-D-Aspartate (NMDA)-induced seizures in mice .
    • Methods of Application : The benzene rings of (+)-1 (FR115427) were replaced with heteroaromatic rings such as thiophene, furan, benzothiophene and indole .
    • Results : Among these compounds, (+)-4-methyl-4-phenyl-4, 5, 6, 7-tetrahydrothieno [3, 2-c]pyridine hydrochloride ( (+)-2a), (+)-4-methyl-4- (2-thienyl)-4, 5, 6, 7-tetrahydrothieno [3, 2-c]pyridine hydrochloride ( (+)-2g), and (-)-1-methyl-1- (2-thienyl)-1, 2, 3, 4-tetrahydroisoquinoline hydrochloride ( (-)-3a) showed significant anticonvulsant activity .
  • Pharmaceutical Analytical Impurity

    • Application Summary : This compound is used as an analytical impurity in the pharmaceutical industry .
    • Results : The use of this compound as an analytical impurity helps to maintain the safety and efficacy of pharmaceutical products .
  • Antibacterial Activity

    • Application Summary : Derivatives of this compound, specifically 3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)benzohydrazide derivatives, have been synthesized and evaluated for their antibacterial activity .
    • Methods of Application : These derivatives were prepared from commercially available 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and were characterized by 1H NMR, IR and mass spectral analysis .
    • Results : The synthesized compounds showed significant antibacterial activity .

Safety And Hazards

The compound is classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation or eye irritation persists .

Direcciones Futuras

The compound is primarily used as an intermediate in the synthesis of Prasugrel . As research progresses, it may find use in the synthesis of other pharmaceuticals or chemical compounds.

Propiedades

IUPAC Name

5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c9-7-3-5-4-8-2-1-6(5)10-7/h3,6,8H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQVFGJHIWJNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=O)SC21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548312
Record name 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

CAS RN

109904-37-2
Record name 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2.85 g of 5-trityl-5,6,7,7a-tetrahydro-4H-thieno [3,2-c]pyridin-2-one (see Japanese Provisional Patent Publication No. 246148/1986), 1.36 g of p-toluenesulfonic acid monohydrate and 50 ml of tetrahydrofuran was stirred at 50° C. for 2 hours. The precipitated solid was filtered, washed with 10 ml of tetrahydrofuran and then dried to obtain 2.28 g of 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]-pyridin-2one.p-toluenesulfonate (yield based on 5-trityl-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one: 93%).
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Reactant of Route 2
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Reactant of Route 3
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Reactant of Route 4
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Reactant of Route 5
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Reactant of Route 6
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

Citations

For This Compound
36
Citations
JN Sangshetti, AS Zambare… - Mini Reviews in …, 2014 - ingentaconnect.com
4,5,6,7-Tetrahydrothieno pyridine is an important class of heterocyclic nucleus. Various 4,5,6,7-tetrahydrothieno pyridine derivatives have been synthesized and evaluated for various …
Number of citations: 17 www.ingentaconnect.com
S Housheh, S Trefi, MF Chehna - Asian Journal of Pharmaceutical …, 2017 - academia.edu
The objective of the present work was to separate, identify and characterize the degradation products of Prasugrel hydrochloride under hydrolytic and oxidative stress conditions …
Number of citations: 13 www.academia.edu
A Sampath, VP Reddy, G Goverdhan… - Journal of …, 2012 - medicaleditor.uk
During the process development of Prasugrel, six related substances (impurities) ranging from 0.05 to 0.15% were detected by a gradient high performance liquid chromatography (…
Number of citations: 3 medicaleditor.uk
XS Xie, S Mu, Y Liu, DK Liu - Acta Crystallographica Section E …, 2013 - scripts.iucr.org
In the title molecule, C17H16N2O2S, the tetrahydropyridine ring exhibits a half-chair conformation. The mean planes of the ester chain and benzene ring are twisted by 5.5 (1) and …
Number of citations: 7 scripts.iucr.org
MVVV Prasad, V Veranna, RHR Rao… - European Journal of …, 2017 - eurjchem.com
A series of new fluoroquinolones analogs (3a-i) were prepared under conventional and microwave irradiation technique. Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-…
Number of citations: 1 eurjchem.com
W Ou, W Yi, F Liu, X Pan… - Journal of Chemical …, 2013 - journals.sagepub.com
An efficient synthesis of prasugrel, a thienopyridine ADP-receptor antagonists, is described. A thienopyridine inter-mediate was prepared by N-protection, boric acid substitution and N-…
Number of citations: 1 journals.sagepub.com
ZM Wang, J Zhao, G Xu - Acta Crystallographica Section E: Structure …, 2010 - scripts.iucr.org
Prasugrel {systematic name: 5-[(2-cyclopropylcarbonyl)(2-fluorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate}, C20H20FNO3S, is a new third-generation …
Number of citations: 4 scripts.iucr.org
S Arar, K Sweidan, S Qasem - Journal of Liquid Chromatography & …, 2018 - Taylor & Francis
New high-performance liquid chromatography method was developed for the determination of prasugrel HCl-related substances. Impurity profile of prasugrel HCl was established by …
Number of citations: 4 www.tandfonline.com
L Liu, L Li, J Yuan, W Liu, Y Li, S Zhang… - Bioorganic & Medicinal …, 2022 - Elsevier
A series of novel thienopyridine derivatives were designed and synthesized as P2Y 12 receptor inhibitors. Several solid compounds were assessed for inhibitory effect where they …
Number of citations: 3 www.sciencedirect.com
J Shan, B Zhang, Y Zhu, B Jiao, W Zheng… - Journal of medicinal …, 2012 - ACS Publications
A series of optically active 2-hydroxytetrahydrothienopyridine derivatives were designed and synthesized as prodrugs of clopidogrel thiolactone in order to overcome clopidogrel …
Number of citations: 61 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.